Spectinamide 1599
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Overview
Description
Spectinamide 1599 is a novel compound belonging to the spectinamide class, which are semisynthetic analogs of spectinomycin. This compound has been developed primarily for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . This compound exhibits robust in vivo efficacy, good pharmacokinetic properties, and excellent safety profiles in preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spectinamide 1599 involves the modification of spectinomycin by introducing a pyridyl side chain. This modification is crucial as it blocks the native efflux of the compound from the tuberculosis cell, enhancing its efficacy . The synthetic route typically involves the following steps:
Starting Material: Spectinomycin.
Modification: Introduction of a pyridyl side chain at specific positions on the spectinomycin molecule.
Purification: The resulting compound is purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Chemical Reactions Analysis
Types of Reactions
Spectinamide 1599 undergoes various chemical reactions, including:
Oxidation: Limited due to its hydrophilic character.
Reduction: Not commonly observed.
Substitution: The pyridyl side chain can undergo substitution reactions depending on the substituents present.
Common Reagents and Conditions
Glutathione Conjugation: This compound is susceptible to glutathione conjugation, especially when electron-donating groups are present on the pyridine ring.
Phase II Metabolism: The compound exhibits stability towards glucuronosyl transferase, sulfotransferase, and glutathione-S-transferase enzymes.
Major Products Formed
The major products formed from these reactions include various conjugates, primarily glutathione conjugates, depending on the substituents on the pyridine ring .
Scientific Research Applications
Spectinamide 1599 has a wide range of scientific research applications, including:
Mechanism of Action
Spectinamide 1599 exerts its effects by targeting the ribosome of Mycobacterium tuberculosis. The pyridyl side chain modification blocks the efflux of the compound from the bacterial cell, enhancing its intracellular concentration and efficacy . The compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Spectinamide 1810: Another lead compound in the spectinamide series, structurally similar to spectinamide 1599.
Spectinamide 1329: Exhibits similar properties and is under preclinical development.
Spectinamide 1445: Another analog with favorable properties for potential lead compounds.
Uniqueness
This compound is unique due to its robust activity against MDR and XDR strains of Mycobacterium tuberculosis, excellent pharmacokinetic properties, and safety profiles .
Properties
Molecular Formula |
C21H31ClN4O7 |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-N-[(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-yl]acetamide |
InChI |
InChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 |
InChI Key |
WFWJNRAXDUDHKA-CYWJWNLKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl |
Canonical SMILES |
CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl |
Origin of Product |
United States |
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